

# Technical Guide: Spectroscopic Data of N1-Methoxymethyl Picrinine

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## Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N1-Methoxymethyl picrinine**, an indole alkaloid isolated from the leaves of *Alstonia scholaris*. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is primarily based on the findings from the research conducted by Wang et al. (2009) in their study published in *Phytochemistry*.

## Chemical Structure and Properties

- Compound Name: **N1-Methoxymethyl picrinine**
- Molecular Formula:  $C_{22}H_{26}N_2O_4$  [\[1\]](#)
- Molecular Weight: 382.5 g/mol [\[1\]](#)
- Source: Isolated from the hydro-alcoholic extract of the leaves of *Alstonia scholaris* [\[1\]](#)[\[2\]](#).

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **N1-Methoxymethyl picrinine**. For complete and detailed spectral charts, refer to the primary literature.

Table 1: NMR Spectroscopic Data for **N1-Methoxymethyl Picrinine** in CDCl<sub>3</sub>

<sup>1</sup> H NMR	<sup>13</sup> C NMR
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
Data not available in search results	Data not available in search results
Refer to Wang et al. (2009) for detailed assignments.	Refer to Wang et al. (2009) for detailed assignments.

Table 2: IR Spectroscopic Data for **N1-Methoxymethyl Picrinine**

Frequency (cm <sup>-1</sup> )	Functional Group Assignment
Data not available in search results	Characteristic peaks for indole alkaloids typically include N-H stretching, C=O stretching (ester), C-N stretching, and aromatic C-H bending.
Refer to Wang et al. (2009) for the complete IR spectrum.	

Table 3: Mass Spectrometry Data for **N1-Methoxymethyl Picrinine**

m/z	Ion
Data not available in search results	Expected molecular ion peak [M] <sup>+</sup> or protonated molecule [M+H] <sup>+</sup> consistent with the molecular formula C <sub>22</sub> H <sub>26</sub> N <sub>2</sub> O <sub>4</sub> .
Refer to Wang et al. (2009) for the mass spectrum and fragmentation pattern.	

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole alkaloids, based on standard laboratory practices. The specific parameters used for **N1-Methoxymethyl picrinine** can be found in the cited literature.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the purified **N1-Methoxymethyl picrinine** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Acquisition:**
  - $^1\text{H}$  NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
  - $^{13}\text{C}$  NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of all carbon atoms.
  - 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

### 3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

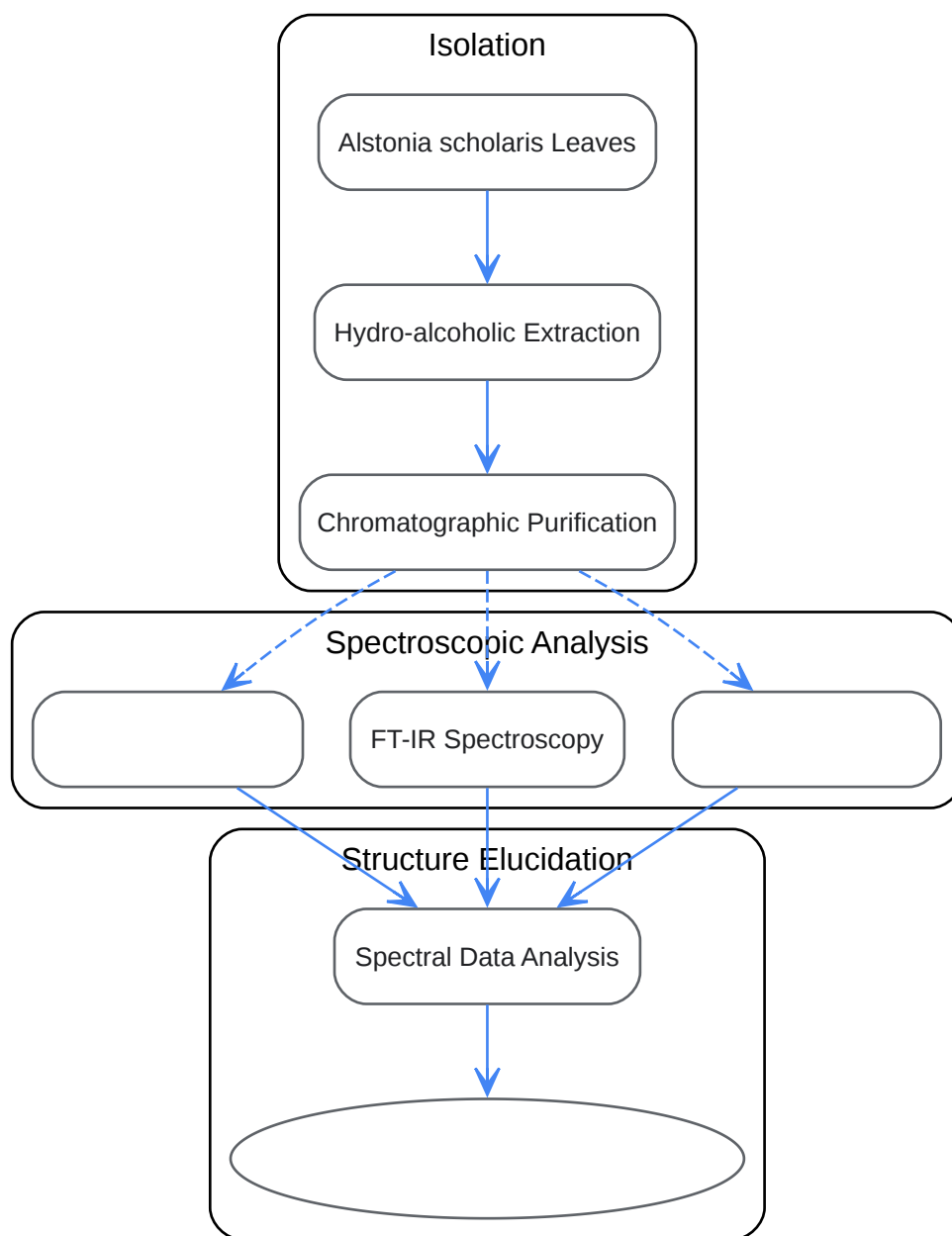
- **Sample Preparation:** A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound.
- **Instrumentation:** The spectrum is recorded using an FT-IR spectrometer.
- **Data Acquisition:** The sample is scanned over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ). The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule.

### 3.3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a common technique for the analysis of alkaloids, as it is a soft ionization method that typically produces the protonated molecular ion  $[M+H]^+$ .
- **Mass Analysis:** The mass-to-charge ratio ( $m/z$ ) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

## Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **N1-Methoxymethyl picrinine**.



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Spectroscopic analysis workflow.

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## References

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- 2. researchgate.net [researchgate.net]
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